molecular formula C17H30O2 B14611921 11-Cyclohexylundecane-2,6-dione CAS No. 60439-27-2

11-Cyclohexylundecane-2,6-dione

Cat. No.: B14611921
CAS No.: 60439-27-2
M. Wt: 266.4 g/mol
InChI Key: YTGSOMCRMICVBP-UHFFFAOYSA-N
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Description

11-Cyclohexylundecane-2,6-dione is a synthetic organic compound characterized by an undecane (11-carbon) backbone with a cyclohexyl substituent at the terminal carbon (position 11) and two ketone (dione) groups at positions 2 and 4. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity via the dione moieties.

Properties

CAS No.

60439-27-2

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

11-cyclohexylundecane-2,6-dione

InChI

InChI=1S/C17H30O2/c1-15(18)9-8-14-17(19)13-7-3-6-12-16-10-4-2-5-11-16/h16H,2-14H2,1H3

InChI Key

YTGSOMCRMICVBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)CCCCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Cyclohexylundecane-2,6-dione can be achieved through several methods. One common approach involves the use of acyl Meldrum’s acid derivatives. The preparation typically involves the reaction of Meldrum’s acid with appropriate alkylating agents under controlled conditions . Another method includes the use of sodium ethoxide in ethanol to facilitate the formation of the desired diketone structure .

Industrial Production Methods

Industrial production of 11-Cyclohexylundecane-2,6-dione may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-Cyclohexylundecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionalities to alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

11-Cyclohexylundecane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Cyclohexylundecane-2,6-dione involves its interaction with molecular targets through its diketone functionalities. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ergost-25-ene-3,6-dione

Structure : A steroidal derivative with a fused tetracyclic backbone, hydroxyl groups, and dione groups at positions 3 and 5.
Biological Activity : Demonstrated higher binding affinity (-9.8 kcal/mol) than doxorubicin (-8.5 kcal/mol) against BRCA1-associated breast cancer proteins, attributed to its rigid steroid framework and polar dione groups .
Pharmacokinetics : Exhibited ADMET properties comparable to doxorubicin, suggesting favorable absorption and metabolic stability .
Key Differences :

  • The steroidal backbone of ergost-25-ene-3,6-dione provides rigidity and planar geometry, enhancing target specificity.
  • In contrast, 11-Cyclohexylundecane-2,6-dione’s flexible aliphatic chain may improve membrane permeability but reduce binding precision.
Compound Structure Type Binding Affinity (kcal/mol) Key Features
Ergost-25-ene-3,6-dione Steroidal dione -9.8 Rigid, planar, high specificity
11-Cyclohexylundecane-2,6-dione Aliphatic dione N/A Flexible, lipophilic cyclohexyl group

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

Structure : Bicyclic pyrazine-dione derivatives with nitrogen-containing rings.
Biological Activity : Compound 46 (a derivative) showed potent antiviral activity (EC50 = 6 nM), linked to its planar pyrazine ring and chelating dione groups, which facilitate metal-binding interactions .
Pharmacokinetics : Demonstrated favorable parameters, including metabolic stability and oral bioavailability .
Key Differences :

  • The pyrazine ring in dihydroxypyrido-pyrazine-1,6-dione derivatives enables π-π stacking with aromatic residues in enzyme active sites.
Compound Structure Type EC50 (nM) Key Features
Dihydroxypyrido-pyrazine-1,6-dione (Compound 46) Bicyclic pyrazine-dione 6 Planar, metal-binding motifs
11-Cyclohexylundecane-2,6-dione Aliphatic dione N/A Non-aromatic, high lipophilicity

Flavanols with Dipyrano-chromene-dione Moieties

Structure: Complex polyphenolic compounds with fused chromene and dione rings (e.g., 4,8,10-tris(dihydroxyphenyl)-2,6-dione derivatives) . Biological Activity: These compounds exhibit antioxidant and anti-inflammatory properties due to their multiple hydroxyl groups and conjugated systems. Pharmacokinetics: Limited solubility in aqueous media due to bulky aromatic systems, but high stability in acidic environments . Key Differences:

  • The polyphenolic chromene-diones have strong hydrogen-bonding networks but poor membrane penetration.
  • 11-Cyclohexylundecane-2,6-dione’s aliphatic chain and cyclohexyl group may improve bioavailability in hydrophobic tissues.
Compound Structure Type Solubility Key Features
Chromene-dione derivatives Polyphenolic fused rings Low High antioxidant capacity, poor solubility
11-Cyclohexylundecane-2,6-dione Aliphatic dione Moderate Enhanced lipid solubility

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